Tranilast sodium
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Overview
Description
Synthesis Analysis
Tranilast and its derivatives, including tranilast sodium, have been synthesized through various chemical processes aimed at improving their solubility and photostability. For instance, the cocrystals and salts of tranilast were synthesized to enhance its physical and chemical properties. Specifically, tranilast sodium salt was obtained and characterized to improve solubility and photostability, demonstrating the chemical manipulation potential of tranilast to achieve desired outcomes (Geng et al., 2013).
Molecular Structure Analysis
The molecular structure of tranilast sodium was extensively characterized using various analytical techniques such as infrared spectra, thermogravimetric analyses, differential scanning calorimetry, and X-ray diffractions. These analyses revealed that tranilast sodium forms stable structures that can significantly enhance its solubility and photostability compared to pure tranilast, indicating the importance of structural analysis in understanding and improving drug properties (Geng et al., 2013).
Chemical Reactions and Properties
Tranilast sodium participates in various chemical reactions that are pivotal in its synthesis and the formation of cocrystals and salts. These reactions are crucial for enhancing the solubility and stability of tranilast. Understanding these chemical properties allows for the optimization of tranilast sodium for better physical and chemical stability, which is essential for its application in various fields beyond pharmacology (Geng et al., 2013).
Physical Properties Analysis
The physical properties of tranilast sodium, such as solubility and photostability, have been improved through the synthesis of cocrystals and salts. These properties are critical for the practical application of tranilast sodium, affecting its formulation and effectiveness in various applications. The enhanced solubility and photostability make tranilast sodium a more versatile compound compared to its parent compound, tranilast (Geng et al., 2013).
Chemical Properties Analysis
The chemical properties of tranilast sodium, including its reactivity and interaction with other compounds, are essential for its synthesis and application. The formation of cocrystals and salts is a key aspect of its chemical property analysis, which directly impacts its solubility and stability. By understanding these chemical properties, it is possible to tailor tranilast sodium for specific applications, enhancing its utility beyond its original pharmacological uses (Geng et al., 2013).
Scientific Research Applications
Anti-Allergic and Anti-Inflammatory Applications : Tranilast was initially identified as an anti-allergic agent. It is used in the treatment of inflammatory diseases like bronchial asthma, atypical dermatitis, and allergic conjunctivitis. It's also effective in managing keloids and hypertrophic scars. Its major mode of action appears to be the suppression of the expression and/or action of the TGF-β pathway (Darakhshan & Pour, 2015).
Cardiovascular Applications : Tranilast has shown effectiveness in preventing restenosis after directional coronary atherectomy. Patients treated with oral tranilast for 3 months demonstrated larger minimal lumen diameter and smaller diameter stenosis compared to control groups (Kosuga et al., 1997).
Ocular Disease Management : In vitro and in vivo studies on rabbits have shown that tranilast can inhibit proliferation in cultured keratocytes from corneal haze regions and is potentially effective in inhibiting corneal haze after photorefractive keratectomy (Okamoto et al., 1999).
Anticancer Potential : Tranilast has shown potential in managing certain types of tumors. It affects tumor types by inhibiting the TGF-β signaling pathway, which is significant in various proliferative disorders (Rogosnitzky et al., 2012).
Treatment of Dry Eye in Chronic GVHD : A study comparing topical tranilast with artificial tears in patients with ocular chronic GVHD suggested that tranilast might effectively retard the progression of mild dry eye associated with this condition (Ogawa et al., 2010).
Skin Disease Management : Tranilast has been used successfully in treating cutaneous sarcoidosis, a granulomatous disease, with patients achieving remission within three months of administration (Yamada et al., 1995).
Allergic Conjunctivitis Treatment : A clinical trial comparing tranilast drops with sodium cromoglicate drops for allergic conjunctivitis found tranilast to be effective and safe for treatment (Wang Lin-nong et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGHWWBBHZLTTA-VRTOBVRTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tranilast sodium |
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